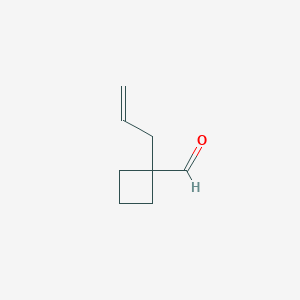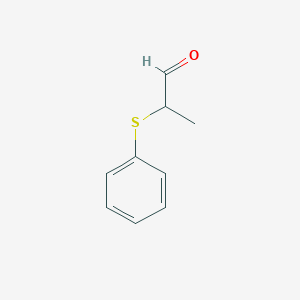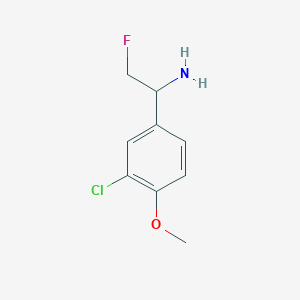
1-(3-Chloro-4-methoxyphenyl)-2-fluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methoxyphenyl)-2-fluoroethan-1-amine is an organic compound with a complex structure that includes a chloro, methoxy, and fluoro substituent on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methoxyphenyl)-2-fluoroethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 3-chloro-4-methoxyphenyl with 2-fluoroethan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)-2-fluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(3-Chloro-4-methoxyphenyl)-2-fluoroethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
- 1-(3-Chloro-4-methoxyphenyl)-2-fluoroethan-1-one
- 1-(3-Chloro-4-methoxyphenyl)-2-chloroethan-1-amine
- 1-(3-Chloro-4-methoxyphenyl)-2-bromoethan-1-amine
Uniqueness: 1-(3-Chloro-4-methoxyphenyl)-2-fluoroethan-1-amine is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity in various applications compared to similar compounds.
Properties
Molecular Formula |
C9H11ClFNO |
|---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C9H11ClFNO/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8H,5,12H2,1H3 |
InChI Key |
PMJDMECQABLWPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CF)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13216777.png)

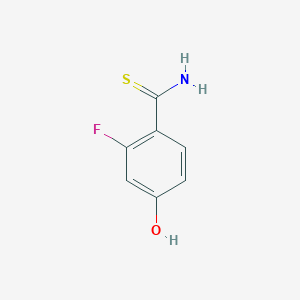
![tert-Butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13216810.png)
![N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13216817.png)
![(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclohexan-1-ol](/img/structure/B13216824.png)
![3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzonitrile](/img/structure/B13216825.png)
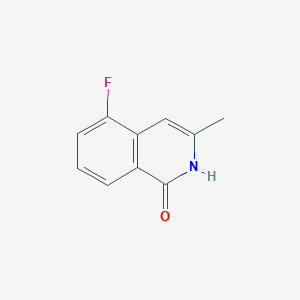
![[5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)thien-2-yl]acetic acid](/img/structure/B13216834.png)
![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B13216837.png)
